molecular formula C14H17NO2 B12279126 (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 1384424-48-9

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B12279126
CAS No.: 1384424-48-9
M. Wt: 231.29 g/mol
InChI Key: KIHFTERTCRBQJS-QWHCGFSZSA-N
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Description

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the formation of the bicyclic core followed by the introduction of the benzyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl group or other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its bicyclic structure can mimic certain natural products, making it useful in the design of bioactive compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one include other bicyclic structures with oxygen and nitrogen atoms, such as:

  • (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-8-one
  • (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-10-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the position of the benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1384424-48-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NO2/c16-14-12-6-7-17-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1

InChI Key

KIHFTERTCRBQJS-QWHCGFSZSA-N

Isomeric SMILES

C1CO[C@@H]2CN(C[C@H]1C2=O)CC3=CC=CC=C3

Canonical SMILES

C1COC2CN(CC1C2=O)CC3=CC=CC=C3

Origin of Product

United States

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